physicochemical properties of 6-Chlorooxazolo[5,4-b]pyridine-2-methanamine
physicochemical properties of 6-Chlorooxazolo[5,4-b]pyridine-2-methanamine
Physicochemical Profiling and Synthetic Utility of 6-Chlorooxazolo[5,4-b]pyridine-2-methanamine: A Technical Whitepaper
Executive Summary
The oxazolo[5,4-b]pyridine core is a privileged heteroaromatic scaffold in medicinal chemistry, frequently utilized as a metabolically stable bioisostere for purine and benzimidazole systems[1]. Derivatives of this class have demonstrated profound utility across various therapeutic domains, including non-opiate antinociceptive[2] and anti-inflammatory applications[3], as well as advanced photoluminescent materials[4].
This technical guide provides an in-depth analysis of 6-Chlorooxazolo[5,4-b]pyridine-2-methanamine (CAS: 1368517-69-4)[5]. By dissecting its physicochemical properties and detailing self-validating experimental protocols, this whitepaper equips drug development professionals with the mechanistic insights required to leverage this building block in complex synthetic workflows.
Structural Causality and Physicochemical Profiling
The behavior of a chemical building block in both synthetic reactions and biological systems is entirely dictated by its electronic and steric environment. 6-Chlorooxazolo[5,4-b]pyridine-2-methanamine presents a highly specific molecular architecture that drives its physicochemical profile:
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The Primary Amine (-CH₂NH₂): Isolated from the electron-deficient aromatic system by a methylene spacer, the primary amine retains high nucleophilicity and basicity. This ensures it acts as the primary site of reactivity for electrophiles.
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The Pyridine Nitrogen: The basicity of the pyridine ring is severely attenuated. This is a direct causal result of the electron-withdrawing inductive effects exerted by both the fused oxazole ring and the C-6 chlorine atom.
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ADMET Implications: This differential basicity is critical for pharmacokinetics. At physiological pH (7.4), the primary amine is protonated, enhancing aqueous solubility. Conversely, the pyridine nitrogen remains unprotonated, maintaining the molecule's lipophilicity and facilitating passive diffusion across lipid bilayers.
Table 1: Core Physicochemical Parameters
| Property | Value / Predicted Metric | Mechanistic Rationale |
| Molecular Formula | C₇H₆ClN₃O | Standard elemental composition[5]. |
| Molecular Weight | 183.60 g/mol | Low molecular weight ensures high ligand efficiency[5]. |
| tPSA | ~ 65.0 Ų | Optimal for membrane permeability (Rule of 5 compliant). |
| pKa (Amine) | ~ 9.2 | Aliphatic primary amine; fully ionized at physiological pH. |
| pKa (Pyridine) | ~ 2.5 | Depleted electron density due to C-6 Cl and oxazole fusion. |
| LogP | ~ 1.2 | Balanced amphiphilicity; Cl adds lipophilicity, amine adds polarity. |
Synthetic Workflows and Derivatization Logic
As a building block, 6-Chlorooxazolo[5,4-b]pyridine-2-methanamine is engineered for orthogonal functionalization. The primary amine is the ideal handle for amide couplings (generating target-specific drug scaffolds) or urea formations (a ubiquitous motif in kinase inhibitors). Once the amine is functionalized, the C-6 chlorine atom serves as a latent site for late-stage diversification via Nucleophilic Aromatic Substitution (SₙAr) or palladium-catalyzed cross-coupling.
Fig 1: Orthogonal synthetic derivatization pathways for 6-Chlorooxazolo[5,4-b]pyridine-2-methanamine.
Self-Validating Experimental Protocols
To integrate this compound into quantitative structure-activity relationship (QSAR) models, its exact pKa and LogP must be empirically determined. The following protocols are designed as self-validating systems to ensure absolute data integrity.
Protocol A: Multiplexed Potentiometric pKa Determination
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Mechanistic Rationale: Because the molecule possesses two distinct protonation sites with vastly different affinities, potentiometric titration is required to dynamically monitor proton exchange and capture the exact inflection points.
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System Validation: Prior to analysis, calibrate the glass electrode using NIST-traceable buffers (pH 4.01, 7.00, 10.01). Run a system suitability test using a reference standard with known dual pKa values (e.g., diphenhydramine) to verify the autotitrator's resolution capabilities.
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Step-by-Step Methodology:
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Dissolve 5.0 mg of the compound in 1.0 mL of standardized 0.15 M KCl solution. The KCl maintains a constant ionic strength, mimicking physiological conditions and preventing activity coefficient fluctuations.
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Titrate the solution with 0.05 M HCl down to pH 2.0 to ensure complete protonation of both the amine and the pyridine nitrogen.
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Execute a forward titration using 0.05 M NaOH at a controlled dosing rate up to pH 11.0.
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Analyze the first derivative of the resulting titration curve to extract the precise pKa values.
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Protocol B: High-Throughput LC-MS LogP Profiling
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Mechanistic Rationale: The shake-flask method remains the gold standard for LogP determination, as the 1-octanol/water system closely mimics the amphiphilic nature of biological lipid bilayers. Coupling this with LC-MS ensures that only the intact parent mass is quantified, eliminating false readings from trace impurities.
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System Validation: Validate phase separation and system recovery using a reference standard of known lipophilicity (e.g., carbamazepine, LogP ~2.45).
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Step-by-Step Methodology:
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Pre-equilibrate 1-octanol and aqueous phosphate buffer (pH 7.4) by stirring them together for 24 hours.
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Dissolve 1.0 mg of the compound in 1.0 mL of the pre-equilibrated octanol phase.
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Add 1.0 mL of the pre-equilibrated aqueous buffer to create a biphasic system.
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Agitate the mixture at 25°C ± 0.5°C for 60 minutes at 300 rpm, followed by centrifugation at 4000 rpm for 15 minutes to guarantee complete phase resolution.
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Extract 10 µL aliquots from both phases. Dilute appropriately and analyze via LC-MS (ESI+ mode, monitoring the exact [M+H]⁺ ion at m/z 184.03).
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Calculate LogP using the formula: LogP = log₁₀([AUC_octanol] / [AUC_aqueous]).
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Fig 2: Self-validating workflow for empirical physicochemical characterization.
References
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Accela ChemBio. "1368517-69-4, 6-Chlorooxazolo[5,4-b]pyridine-2-methanamine". Accela ChemBio Catalog. URL:[Link]
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Ucar, G., et al. "Fused Pyridine Derivatives: Synthesis and Biological Activities". IntechOpen (2022). URL:[Link]
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Palamarchuk, I. V., et al. "Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine". Eurasian Journal of Chemistry (2025). URL:[Link]
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Clark, R. L., et al. "2-(Substituted phenyl)oxazolo[4,5-b]pyridines and 2-(substituted phenyl)oxazolo[5,4-b]pyridines as nonacidic antiinflammatory agents". Journal of Medicinal Chemistry (1978). URL:[Link]
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Monier, M., et al. "Recent progress in the chemistry of heterocycles incorporated oxazolo[4,5-b]pyridine and oxazolo[5,4-b]pyridine skeletons". Synthetic Communications (2020). URL:[Link]
Sources
- 1. Fused Pyridine Derivatives: Synthesis and Biological Activities | IntechOpen [intechopen.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. 1368517-69-4,6-Chlorooxazolo[5,4-b]pyridine-2-methanamine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
